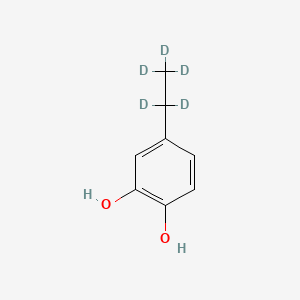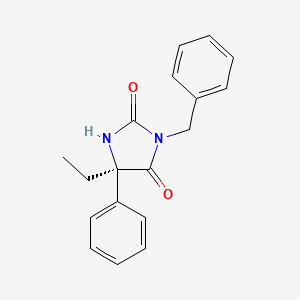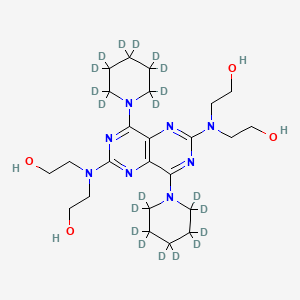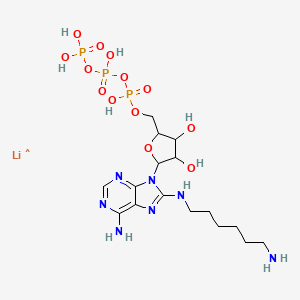
Nicardipino-d3 Clorhidrato
Descripción general
Descripción
Nicardipine-d3 Hydrochloride is a deuterated form of Nicardipine Hydrochloride, a potent calcium channel blocker. It is primarily used in the treatment of hypertension and chronic stable angina. The deuterium substitution in Nicardipine-d3 Hydrochloride enhances its metabolic stability, making it a valuable compound for pharmacokinetic studies and drug development.
Aplicaciones Científicas De Investigación
Nicardipine-d3 Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Nicardipine.
Biology: In biological studies, it helps in understanding the pharmacokinetics and pharmacodynamics of Nicardipine.
Medicine: It is used in clinical research to develop new formulations and improve the efficacy of Nicardipine-based treatments.
Industry: The compound is valuable in the pharmaceutical industry for quality control and regulatory compliance.
Análisis Bioquímico
Biochemical Properties
Nicardipine-d3 Hydrochloride inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This could possibly be achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .
Cellular Effects
Nicardipine-d3 Hydrochloride has several favorable renal effects with a concomitant hypotensive action in hypertensive type II diabetics with mild-to-moderate nephropathy . It also has been shown to be effective in the treatment of chronic stable exercise-induced angina pectoris and possibly in angina at rest due to coronary artery spasm .
Molecular Mechanism
Nicardipine-d3 Hydrochloride, a dihydropyridine calcium-channel blocker, is used alone or with an angiotensin-converting enzyme inhibitor, to treat hypertension, chronic stable angina pectoris, and Prinzmetal’s variant angina . It inhibits the influx of extra cellular calcium across the myocardial and vascular smooth muscle cell membranes .
Temporal Effects in Laboratory Settings
Nicardipine-d3 Hydrochloride is metabolized extensively by the liver . It is rapidly eliminated from plasma . The nicardipine concentration rose more slowly and took 24–48 hours to reach steady state .
Dosage Effects in Animal Models
Nicardipine-d3 Hydrochloride has been shown to be effective in inducing deliberate hypotension (mean arterial pressure [MAP] 55–60mm Hg), and consequently limiting blood loss during specified surgical procedures in which surgical haemostasis may be difficult to achieve .
Metabolic Pathways
Nicardipine-d3 Hydrochloride metabolism occurs mainly in the liver, primarily by cytochrome P450 (CYP)2C8, CYP2D6 and CYP3A4 enzyme isoforms .
Transport and Distribution
Nicardipine-d3 Hydrochloride is highly bound to plasma proteins (>95%) over a wide range of concentrations . It is rapidly and extensively metabolized and rapidly eliminated from plasma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Nicardipine-d3 Hydrochloride involves the incorporation of deuterium atoms into the Nicardipine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium.
Industrial Production Methods: Industrial production of Nicardipine-d3 Hydrochloride follows similar principles as its non-deuterated counterpart. The process involves multiple steps, including the preparation of intermediates, deuterium incorporation, and final purification. High-performance liquid chromatography (HPLC) is commonly used to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Nicardipine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized metabolites.
Reduction: Reduction reactions can modify the nitro groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield amine derivatives.
Mecanismo De Acción
Nicardipine-d3 Hydrochloride exerts its effects by inhibiting the transmembrane influx of calcium ions into cardiac and smooth muscle cells. This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and reduced blood pressure. The molecular targets include voltage-sensitive calcium channels, which are crucial for the contractile processes of the heart and blood vessels .
Comparación Con Compuestos Similares
Amlodipine: Another calcium channel blocker used for hypertension and angina.
Nifedipine: Similar in function but with different pharmacokinetic properties.
Verapamil: A calcium channel blocker with additional effects on cardiac conduction.
Uniqueness: Nicardipine-d3 Hydrochloride is unique due to its deuterium substitution, which enhances its metabolic stability and makes it a valuable tool for pharmacokinetic studies. This property distinguishes it from other calcium channel blockers, providing a more stable and reliable compound for research and development .
Propiedades
IUPAC Name |
5-O-[2-[benzyl(trideuteriomethyl)amino]ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O6.ClH/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19;/h5-12,15,24,27H,13-14,16H2,1-4H3;1H/i3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKVCUNQWYTVTO-FJCVKDQNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[[3-(2-aminoethyl)-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B563128.png)






![1,7-Diazabicyclo[4.1.0]heptane-6-carboxamide,N-methyl-(9CI)](/img/new.no-structure.jpg)

